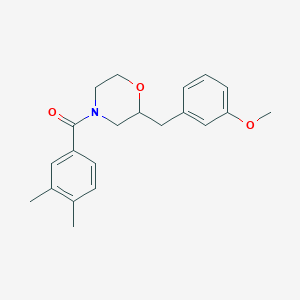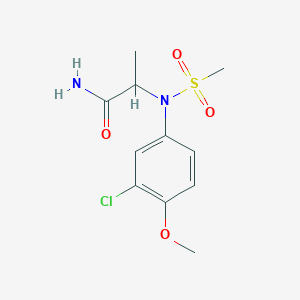![molecular formula C18H28N2O2 B6081746 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6081746.png)
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell growth and proliferation. Additionally, this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its insecticidal and fungicidal properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which may limit its bioavailability and effectiveness.
Future Directions
There are several future directions for research on 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine. One potential direction is to further study its potential as an anticancer agent, with a focus on its mechanism of action and its effectiveness in animal models. Additionally, further research could be conducted on the insecticidal and fungicidal properties of this compound, with a focus on its potential as a crop protection agent. Finally, future research could also explore the potential of this compound in materials science, such as its use as a building block for the synthesis of novel materials.
Synthesis Methods
The synthesis of 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine involves the reaction of 4-pyridinecarboxylic acid with 2-(4-methylpentyl)amine to form the corresponding amide. The amide is then treated with thionyl chloride to generate the acid chloride, which is reacted with morpholine to give the final product. The yield of the synthesis process is dependent on various factors, including the reaction conditions, the purity of the starting materials, and the reaction time.
Scientific Research Applications
2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In the field of agriculture, 2-(4-methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine has been studied for its potential as a pesticide. This compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.
properties
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)4-3-5-17-14-20(12-13-22-17)18(21)7-6-16-8-10-19-11-9-16/h8-11,15,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFMYVFNWLKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentyl)-4-[3-(4-pyridinyl)propanoyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)

![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B6081712.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![2-[2-(4-morpholinyl)ethyl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6081721.png)
![N-cyclohexyl-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6081729.png)
![3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6081735.png)
![[(1-{[1-(3,5-dimethylbenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B6081739.png)
![5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B6081754.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6081760.png)
